(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4,10H2 |
InChI Key |
ZXGYNRJTFYCAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2CN)C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Step 1 : Condensation of 2-amino-5-chloropyridine with formaldehyde forms an imine intermediate.
-
Step 2 : Isocyanide addition triggers a [4+1] cycloaddition, yielding the imidazo[1,2-a]pyridine core.
-
Step 3 : Post-synthetic modification introduces the methanamine group via reductive amination or nucleophilic substitution.
Optimization studies highlight the use of BF₃·OEt₂ as a catalyst in toluene at 60°C, achieving yields up to 75%. Continuous flow reactors further enhance reproducibility by precisely controlling temperature and residence time.
Functionalization of Preformed Imidazo[1,2-a]pyridine Cores
Bromination Followed by Nucleophilic Substitution
Starting with 7-chloroimidazo[1,2-a]pyridine , bromination at the 3-position using N-bromosuccinimide (NBS) generates 3-bromo-7-chloroimidazo[1,2-a]pyridine . Subsequent reaction with aqueous ammonia or benzylamine under palladium catalysis introduces the amine group.
Conditions :
Oxidation-Reduction Strategy
Oxidation of 3-hydroxymethyl-7-chloroimidazo[1,2-a]pyridine (synthesized via GBB reaction) to the aldehyde using MnO₂, followed by reductive amination with NH₃ and NaBH₃CN, affords the target compound.
Key Data :
Multi-Step Synthesis via Intermediate Isolation
Triazine Cleavage Approach
A method adapted from triazine chemistry involves reacting 3-cyano-7-chloroimidazo[1,2-a]pyridine with 1,3,5-trimethyl-1,3,5-triazinane under acidic conditions. The cyano group is converted to methanamine via intermediate triazine formation and hydrolysis.
Procedure :
Ugi Reaction for Late-Stage Diversification
The Ugi four-component reaction couples 7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid with amines, aldehydes, and isocyanides to introduce the methanamine moiety. This method offers modularity but requires pre-functionalized carboxylic acid intermediates.
Example :
-
Carboxylic Acid: Synthesized via oxidation of 3-hydroxymethyl derivative.
-
Ugi Reaction: Acid (1 equiv), formaldehyde (1.2 equiv), benzylamine (1 equiv), tert-butyl isocyanide (1 equiv), MeOH, 50°C, 24 h (yield: 61%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Steps | Scalability | Key Advantages |
|---|---|---|---|---|
| GBB Reaction | 70–75 | 1 | High | One-pot, minimal purification |
| Bromination-Substitution | 52–68 | 2–3 | Moderate | Precise regiocontrol |
| Oxidation-Reduction | 70–85 | 3 | Low | High functional group tolerance |
| Ugi Reaction | 50–61 | 2–4 | Moderate | Modular diversification |
Optimization Insights :
-
Catalyst Choice : Pd(OAc)₂/Xantphos systems improve substitution efficiency in brominated intermediates.
-
Solvent Effects : DMF enhances solubility in GBB reactions, while MeOH favors Ugi reaction kinetics.
-
Temperature Control : Flow reactors reduce side reactions in GBB syntheses, achieving >90% conversion .
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding imidazo-pyridine derivative with an oxidized functional group, while substitution reactions could introduce various functional groups at the 7th position.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer and gastrointestinal stromal tumors (GIST) . The mechanism of action involves the inhibition of key enzymes associated with cancer cell growth, particularly targeting mutated forms of the c-KIT receptor tyrosine kinase .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections . The structural features of this compound may enhance its interaction with microbial targets.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. In models of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal damage and improved survival rates . This positions the compound as a candidate for developing therapies for neurodegenerative diseases.
Industrial Applications
Dyes and Pigments Production
Due to its unique chemical properties, this compound finds applications in the production of dyes and pigments. Its heterocyclic structure allows it to participate in various chemical reactions that are beneficial for synthesizing colorants used in textiles and other materials .
Research and Development
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that can be optimized using continuous flow reactors to enhance yield and consistency . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Case Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study on Anticancer Activity | Induction of apoptosis | Significant reduction in cell viability in breast cancer cell lines after treatment with the compound . |
| Study on Antimicrobial Efficacy | Effective against bacteria | Notable activity against Staphylococcus aureus and Escherichia coli . |
| Study on Neuroprotection | Mitigation of neuronal damage | Improved survival rates in models of oxidative stress-induced neurotoxicity . |
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Biological Activity
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound notable for its diverse biological activities. It belongs to the imidazo[1,2-a]pyridine family and features a chloro group at the 7-position of the imidazole ring along with a methanamine functional group. This unique structure contributes to its pharmacological potential, making it a subject of intense research in medicinal chemistry.
- Molecular Formula : C_8H_9ClN_2
- Molecular Weight : 197.65 g/mol
Biological Activities
The compound exhibits several significant biological activities:
-
Antimicrobial Activity :
- This compound has demonstrated effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .
- Anticancer Properties :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Variations in substitution patterns can lead to significant changes in potency and selectivity against different biological targets. For instance, modifications at the 2 and 6 positions of the imidazo ring have been explored to enhance antimicrobial and anticancer activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Methyl group at 2-position | Exhibits strong mutagenic properties |
| 7-Bromoimidazo[1,2-a]pyridine | Bromine atom at 7-position | Potentially more reactive |
| 6-Chloroimidazo[1,2-a]pyridine | Chlorine atom at 6-position | Different biological activity profile |
| 4-Aminoimidazo[1,2-a]pyridine | Amino group at 4-position | Enhanced solubility and bioavailability |
Case Studies
Several case studies highlight the efficacy of this compound:
- Anti-TB Activity :
- Cancer Cell Line Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine, and how can purity be optimized?
- Methodology :
- Route 1 : Condensation of 7-chloroimidazo[1,2-a]pyridine with formaldehyde and amines (e.g., dimethylamine) in glacial acetic acid, followed by purification via silica gel chromatography .
- Route 2 : Cyclization using phosphorus oxychloride (POCl₃) and DMF under reflux, with subsequent reduction to the primary amine .
- Optimization :
- Yield : Adjust stoichiometry (e.g., 1.2 equivalents of dimethylamine) and temperature (50–55°C) to achieve >90% yield .
- Purity : Use recrystallization (e.g., acetone/water) or HPLC (C18 column, acetonitrile/water mobile phase) to attain >98% purity .
Q. How is this compound characterized structurally?
- Techniques :
- 1H/13C NMR : Key peaks include δ 8.10 (s, imidazo-H), δ 7.69 (d, aromatic-H), and δ 3.84 (s, -CH₂NH₂) .
- IR Spectroscopy : Bands at 2944 cm⁻¹ (C-H stretch) and 1502 cm⁻¹ (imidazole ring vibration) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 208.4 (calculated) .
Q. What are the solubility and pharmacokinetic properties of this compound?
- Data :
| Property | Value | Method |
|---|---|---|
| LogP | 3.4 (consensus) | XLOGP3/iLOGP |
| Solubility (water) | 0.0103 mg/mL (moderate) | ESOL prediction |
| GI Absorption | High | BOILED-Egg model |
| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 (Yes) | SVM models |
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in scale-up?
- Challenges : Reduced yields (>30% loss) due to byproduct formation (e.g., dimerization).
- Solutions :
- Use flow chemistry for controlled reaction kinetics .
- Introduce scavengers (e.g., molecular sieves) to trap excess formaldehyde .
Q. How to resolve contradictory data on CYP450 inhibition?
In vitro assays : Use recombinant CYP isoforms (e.g., Baculosomes®) with LC-MS quantification .
Molecular docking : Analyze binding affinity to CYP2D6 active site (PDB: 3QM4) to predict inhibition .
- Findings : Steric hindrance from the chloro substituent reduces CYP2D6 binding, explaining variability .
Q. What structural modifications enhance target selectivity (e.g., P2X3 receptor antagonism)?
- SAR Insights :
- Chloro position : 7-Cl improves potency (IC₅₀ = 25 nM for P2X3 vs. 39 nM for P2X2/3) .
- Amine substitution : N-Methylation reduces BBB permeability (LogBB = -1.2 vs. -0.8 for primary amine) .
Q. How to validate computational predictions of bioavailability?
- Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
